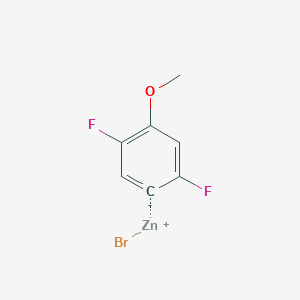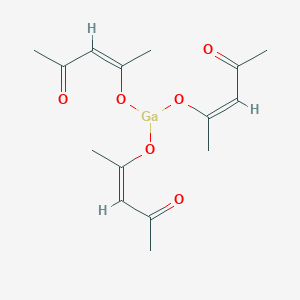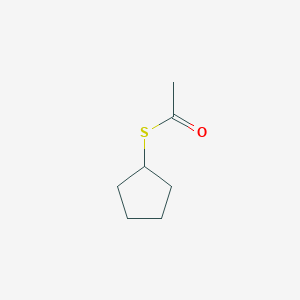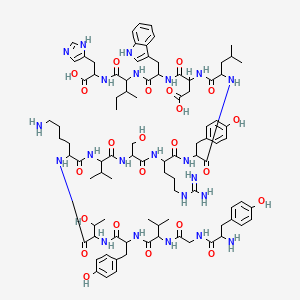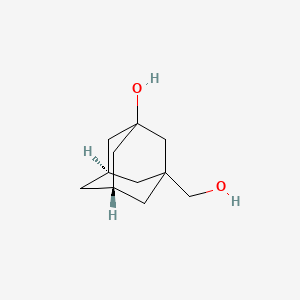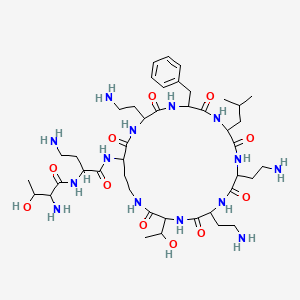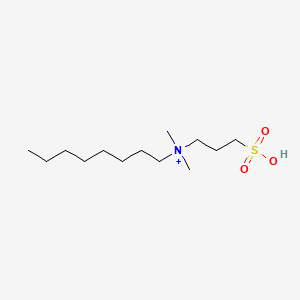![molecular formula C20H16N2O3V B15088850 2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium](/img/structure/B15088850.png)
2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium is a coordination compound that features a vanadium center coordinated to a Schiff base ligand derived from salicylaldehyde and o-phenylenediamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium typically involves the reaction of salicylaldehyde with o-phenylenediamine to form the Schiff base ligand. This ligand is then reacted with a vanadium precursor, such as vanadyl sulfate or vanadyl acetylacetonate, under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is usually stirred for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium can undergo various chemical reactions, including:
Oxidation: The vanadium center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: The Schiff base ligand can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Coordination: The compound can form coordination complexes with other ligands, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve moderate temperatures and solvents such as ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium complexes, while substitution reactions may produce derivatives with modified Schiff base ligands.
Scientific Research Applications
2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium has several scientific research applications:
Catalysis: It can act as a catalyst in various organic transformations, including oxidation and polymerization reactions.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or magnetic properties.
Medicinal Chemistry: Research has explored its potential as an anticancer agent, given its ability to interact with biological molecules and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium involves its interaction with molecular targets such as enzymes and DNA. The vanadium center can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the Schiff base ligand can intercalate into DNA, disrupting its structure and function .
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanone: An organic compound used as a precursor to high-performance polymers.
2-Aminoethyl methacrylate hydrochloride: A compound used in polymer synthesis.
Uniqueness
2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium is unique due to its combination of a vanadium center and a Schiff base ligand, which imparts distinct redox properties and the ability to form stable coordination complexes. This makes it particularly valuable in catalysis and medicinal chemistry applications.
Properties
Molecular Formula |
C20H16N2O3V |
|---|---|
Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;oxovanadium |
InChI |
InChI=1S/C20H16N2O2.O.V/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;;/h1-14,23-24H;; |
InChI Key |
UHQUHPCZYMBXQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O.O=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


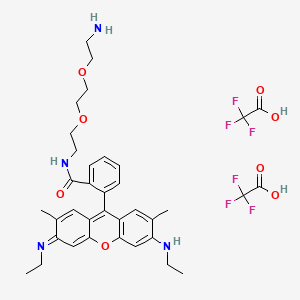

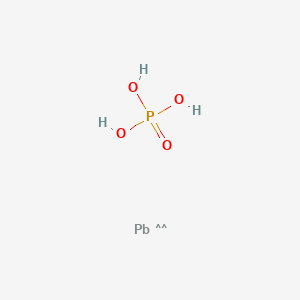

![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)
